4-Hydroxy Triamterene Sulfate, Sodium Salt

Descripción general

Descripción

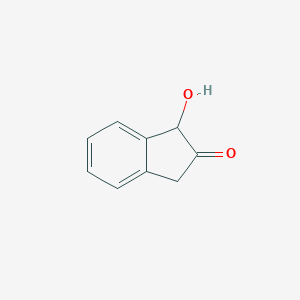

4-Hydroxy Triamterene Sulfate, Sodium Salt (CAS 73756-87-3) is a metabolite of Triamterene . It is a synthetic compound extensively utilized in scientific research for its diverse applications . This white crystalline solid readily dissolves in water and alcohol .

Molecular Structure Analysis

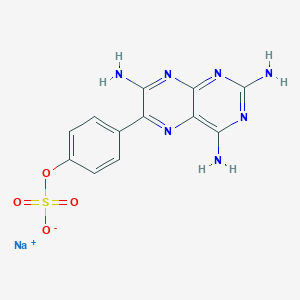

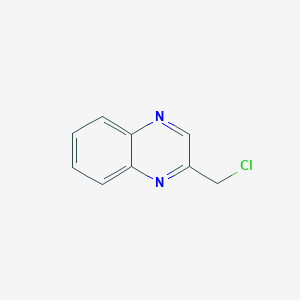

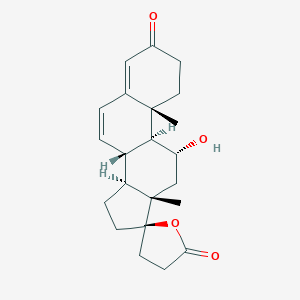

The molecular formula of 4-Hydroxy Triamterene Sulfate, Sodium Salt is C12H10N7NaO4S . Its molecular weight is 371.31 .Physical And Chemical Properties Analysis

4-Hydroxy Triamterene Sulfate, Sodium Salt is a white crystalline solid that readily dissolves in water and alcohol . It has the empirical formula C7H11NO8S•Na .Aplicaciones Científicas De Investigación

Bioequivalence Studies

4-Hydroxy Triamterene Sulfate, Sodium Salt is utilized in bioequivalence studies to assess the presence and concentration of Triamterene and its metabolites in human plasma. A validated liquid chromatography tandem mass spectrometry (LC–MS/MS) method uses this compound for the simultaneous determination of Triamterene and Hydrochlorothiazide, which are often combined in clinical management of edema and moderate hypertension .

Pharmacokinetic Analysis

This compound serves as a reference standard in pharmacokinetic analysis to understand the absorption, distribution, metabolism, and excretion (ADME) of Triamterene. It helps in determining the half-life, peak plasma concentrations, and excretion patterns of the parent drug .

Synergistic Drug Efficiency

In the development of complex drug mixtures, 4-Hydroxy Triamterene Sulfate, Sodium Salt is used to study the synergistic effects of diuretics. It aids in the formulation of drugs that combine thiazides and potassium-sparing diuretics to intensify hypertension activity while reducing hypokalemia symptoms .

Metabolite Identification

As a metabolite of Triamterene, this compound is crucial for metabolite identification studies. It helps in understanding the metabolic pathways and the formation of active or inactive metabolites following drug administration .

Toxicology Studies

Toxicology studies employ 4-Hydroxy Triamterene Sulfate, Sodium Salt to investigate the potential toxic effects and safety profile of Triamterene. It is essential for determining the tolerability and risk assessment of the parent drug .

Chemical Stability Testing

The stability of Triamterene in various formulations is assessed using 4-Hydroxy Triamterene Sulfate, Sodium Salt. It provides insights into the degradation products and helps in optimizing storage conditions and shelf-life .

Clinical Trial Controls

In clinical trials, 4-Hydroxy Triamterene Sulfate, Sodium Salt is used as a control to compare the efficacy and safety of new diuretic formulations against the established therapeutic effects of Triamterene .

Molecular Biology Research

This compound is also significant in molecular biology research, where it is used to study the interaction of Triamterene with cellular components. It helps in elucidating the molecular mechanisms underlying the drug’s diuretic effect .

Propiedades

IUPAC Name |

sodium;[4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXCWANWRETCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Triamterene Sulfate, Sodium Salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)